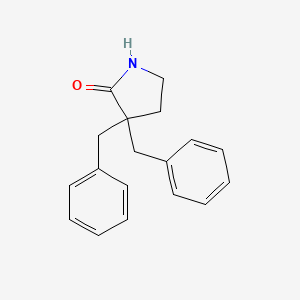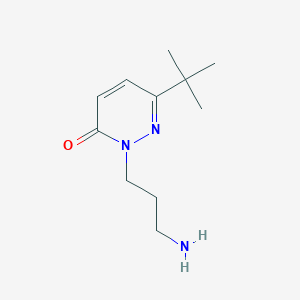
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Molecular Structure Analysis
APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .
Chemical Reactions Analysis
APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .
Physical And Chemical Properties Analysis
APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .
Scientific Research Applications
2-APB has been studied for its potential to act as a modulator of signal transduction pathways. It has been found to modulate the activity of several ion channels, including the calcium-activated potassium channel, the transient receptor potential vanilloid 1 channel, and the transient receptor potential ankyrin 1 channel. In addition, 2-APB has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and cyclooxygenase-2. These properties make 2-APB a useful tool for studying signal transduction pathways.
Mechanism of Action
The exact mechanism of action of 2-APB is not fully understood. However, it is believed to act as a modulator of signal transduction pathways by binding to and activating or inhibiting various proteins or enzymes involved in the pathways. 2-APB has been found to bind to and modulate the activity of several ion channels and enzymes, including calcium-activated potassium channels, transient receptor potential vanilloid 1 channels, transient receptor potential ankyrin 1 channels, phospholipase C, protein kinase C, and cyclooxygenase-2.
Biochemical and Physiological Effects
2-APB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-APB has been found to inhibit the production of nitric oxide, which is involved in inflammation and immune responses. 2-APB has also been found to have anti-bacterial and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-APB has several advantages for use in scientific research. It is relatively easy to synthesize, it is stable, and it is relatively non-toxic. In addition, it has been found to modulate the activity of several ion channels and enzymes involved in signal transduction pathways. However, there are some limitations to the use of 2-APB in laboratory experiments. It is not soluble in water, which can limit its use in cell-based assays. In addition, its mechanism of action is not fully understood, which can limit its use in mechanistic studies.
Future Directions
The potential applications of 2-APB are numerous and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 2-APB. This could involve studying the binding sites and affinity of 2-APB for various proteins and enzymes involved in signal transduction pathways. In addition, further studies could be conducted to determine the anti-inflammatory, anti-bacterial, and anti-cancer effects of 2-APB. Furthermore, research could be conducted to identify new applications for 2-APB, such as drug delivery systems and cell-based assays. Finally, further research could be conducted to optimize the synthesis of 2-APB and to investigate its potential as a therapeutic agent.
Safety and Hazards
properties
IUPAC Name |
2-(3-aminopropyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBRIBPYJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



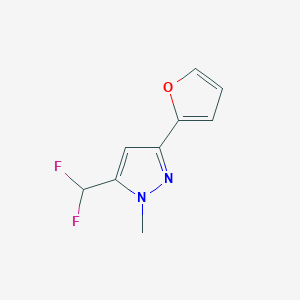
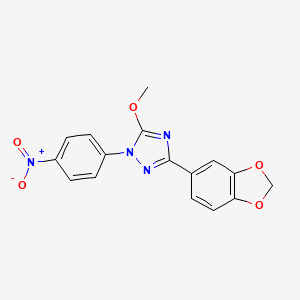
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
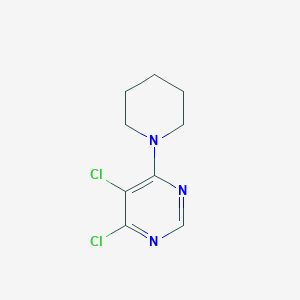
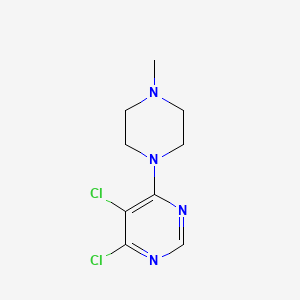
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)
![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
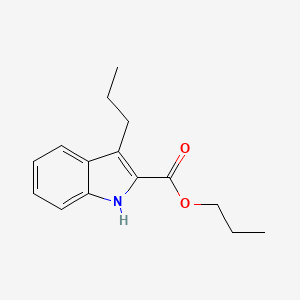
![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
